A-966492
Description
Significance of Poly(ADP-ribose) Polymerase (PARP) Inhibition in Disease Pathophysiology
PARP enzymes, particularly PARP1, are critical sensors of DNA damage, rapidly binding to sites of single-strand breaks (SSBs) and initiating the DNA repair cascade through a process called poly(ADP-ribosylation) (PARylation). nih.govoup.com This involves the transfer of ADP-ribose units from NAD+ to target proteins, creating branched PAR chains that serve as a scaffold for recruiting other repair proteins. nih.govoup.com
In the context of disease, dysregulated PARP activity can contribute to pathogenesis. In cancer, while moderate PARP-1 activation can support tumor cell survival by enhancing DNA repair and resistance to DNA-damaging agents, severe genotoxic stress can lead to PARP-1 coordinating multiple cell death pathways. mdpi.com Cancer cells with existing deficiencies in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes (involved in homologous recombination repair), become highly dependent on PARP-mediated repair mechanisms. wikipedia.orghee.nhs.ukopenaccessjournals.com Inhibiting PARP in these cells leads to an accumulation of unrepaired DNA breaks, particularly double-strand breaks (DSBs) that arise during DNA replication, ultimately resulting in cell death. wikipedia.orghee.nhs.ukmdpi.com This concept is known as synthetic lethality. hee.nhs.uknih.gov PARP inhibitors can also trap PARP proteins onto DNA, interfering with replication and preferentially killing rapidly dividing cancer cells. oup.comwikipedia.orghee.nhs.uknih.govbpsbioscience.com
Beyond cancer, excessive PARP-1 activity has been implicated in the pathogenesis of various non-oncological conditions, including stroke, myocardial infarction, neurodegeneration, and inflammatory diseases. mdpi.comwikipedia.orgdovepress.comnih.gov In these instances, inhibiting PARP-1 can mitigate inflammation and potentially reduce tissue damage. wikipedia.orgdovepress.com
Overview of A-966492 as a PARP Inhibitor in the Context of Therapeutic Development
This compound is a novel and potent inhibitor of PARP1 and PARP2. selleckchem.commedkoo.comarctomsci.comcaymanchem.commedchemexpress.commedchemexpress.com It is a structurally diverse benzimidazole (B57391) analogue that has been characterized preclinically. selleckchem.commedkoo.comarctomsci.commedchemexpress.commedchemexpress.comresearchgate.net this compound demonstrates high potency against the PARP-1 enzyme with a Ki of 1 nM and an EC50 of 1 nM in a whole cell assay. selleckchem.commedkoo.comarctomsci.commedchemexpress.comresearchgate.netacs.org Its potency against PARP2 is also in the nanomolar range, with a Ki of 1.5 nM. selleckchem.commedkoo.comarctomsci.comcaymanchem.commedchemexpress.commedchemexpress.com
Research findings highlight this compound's potential in therapeutic development, particularly in oncology. Preclinical studies have investigated its efficacy both as a single agent and in combination with other therapeutic modalities. This compound has shown good in vivo efficacy in murine models, including significant enhancement of the efficacy of temozolomide (B1682018) (TMZ) in a B16F10 subcutaneous murine melanoma model. selleckchem.commedkoo.comarctomsci.commedchemexpress.commedchemexpress.comresearchgate.netacs.orgsmolecule.com It has also demonstrated single-agent activity in a BRCA1-deficient MX-1 breast cancer xenograft model and good efficacy in combination with carboplatin (B1684641) in the same model. selleckchem.commedkoo.comarctomsci.commedchemexpress.commedchemexpress.comresearchgate.netacs.orgsmolecule.com Studies have also explored its radiosensitizing effects, showing that this compound can enhance cell killing in glioblastoma spheroids when combined with radiation and Topotecan. smolecule.comnih.govfrontiersin.org
This compound possesses favorable pharmaceutical properties, including oral bioavailability across multiple species (Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys) with oral bioavailabilities ranging from 34-72% and half-lives of 1.7-1.9 hours. selleckchem.comarctomsci.commedchemexpress.commedchemexpress.com It has also been shown to cross the blood-brain barrier and distribute into tumor tissue. selleckchem.commedkoo.comarctomsci.commedchemexpress.com
The selectivity profile of this compound for PARP1 and PARP2 has been characterized, showing intermediate selectivity compared to other PARP inhibitors like veliparib (B1684213) and niraparib (B1663559). researchgate.netbiorxiv.org
Here is a summary of key preclinical findings for this compound:
| Model System | Treatment Regimen | Observed Efficacy | Source |
| B16F10 subcutaneous murine melanoma model | Combination with Temozolomide (TMZ) | Significant enhancement of TMZ efficacy, superior efficacy in combination groups. | selleckchem.commedkoo.comarctomsci.commedchemexpress.commedchemexpress.comresearchgate.netacs.orgsmolecule.com |
| MX-1 breast cancer xenograft model (BRCA1-deficient) | Single agent | Demonstrated activity. | selleckchem.commedkoo.comarctomsci.commedchemexpress.commedchemexpress.comresearchgate.netacs.orgsmolecule.com |
| MX-1 breast cancer xenograft model | Combination with Carboplatin | Demonstrated good efficacy. | medkoo.comarctomsci.commedchemexpress.commedchemexpress.comresearchgate.netacs.org |
| Glioblastoma spheroids (U87MG cells) | Combination with Radiation and Topotecan | Enhanced cell killing, increased radiosensitivity. | smolecule.comnih.govfrontiersin.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIVQGOUBLVTCB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586581 | |
| Record name | 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934162-61-5 | |
| Record name | 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Pharmacology of A 966492
Target Identification and Specificity of A-966492
The primary mechanism of action for this compound involves the inhibition of the enzymatic activity of PARP proteins. A crucial aspect of its pharmacological profile is its specificity and potency across the diverse family of PARP enzymes.
Inhibition Kinetics against PARP Isoforms (PARP1, PARP2)
This compound has been identified as a potent inhibitor of both PARP1 and PARP2. In in vitro cell-free assays, this compound demonstrated Ki values of 1 nM for PARP1 and 1.5 nM for PARP2. selleckchem.com The reported IC50 values are in the nanomolar range, indicating potent inhibition of these two key PARP isoforms. researchgate.netresearchgate.net
Selectivity Profiling Across the PARP Family (e.g., PARP3, PARP10, PARP14, Tankyrase-1, Tankyrase-2)
Beyond its activity against PARP1 and PARP2, this compound exhibits considerable selectivity when profiled against other members of the PARP family. Studies have shown that this compound possesses selectivity over PARP3, Tankyrase-1 (TNKS1), and the mono-ADP-ribosyltransferases PARP10 and PARP14. biorxiv.orgresearchgate.net The selectivity ratios favoring the inhibition of PARP1 and PARP2 over PARP3 are higher compared to those observed for niraparib (B1663559). biorxiv.orgresearchgate.net
This compound-Mediated Mechanisms of Action in Cellular Contexts
PARP enzymes, with PARP1 being a particularly prominent member, play a critical and extensive role in the cellular response to DNA damage. nih.govpromegaconnections.com The inhibition of PARP activity by compounds such as this compound directly impacts these crucial cellular pathways.
Impact on DNA Damage Response Pathways
PARP inhibitors primarily exert their effects by interfering with the intricate mechanisms of DNA repair. bpsbioscience.comfrontiersin.org PARP1 functions as a key sensor for DNA strand breaks and is rapidly recruited to the sites of damage, leading to a significant increase in its catalytic activity through an allosteric activation mechanism. promegaconnections.comoup.com By inhibiting PARP activity, this compound can effectively disrupt the normal and efficient DNA damage response.
Induction of DNA Breaks
The inhibition of PARP1, which is a major target of many PARP inhibitors including this compound, is primarily associated with its role in the base excision repair (BER) and single-strand break (SSB) repair pathways. oup.com PARP1 is responsible for recruiting essential repair effectors to the site of SSBs. oup.com When PARP1 activity is inhibited, the efficient repair of SSBs may be compromised. These unrepaired SSBs can subsequently be converted into more severe double-strand breaks (DSBs) during the process of DNA replication. oup.com Studies have investigated the impact of this compound on the induction of double-stranded DNA breaks, for instance, by assessing the expression of γ-H2AX, a widely recognized marker for DSBs. researchgate.net Research has demonstrated that combining this compound with other agents that induce DNA damage, such as topoisomerase I inhibitors (e.g., Topotecan - TPT) and radiation, can lead to enhanced cell killing, suggesting an increase in the accumulation of lethal DNA damage, including DSBs. researchgate.net
Modulation of DNA Repair Mechanisms
PARP enzymes, particularly PARP1 and PARP2, play crucial roles in various DNA repair mechanisms, including base excision repair (BER), nucleotide excision repair (NER), homologous recombination (HR), and non-homologous end joining (NHEJ) bpsbioscience.combegellhouse.comspandidos-publications.commdpi.comoncoscience.us. PARP1 is significantly involved in accelerating single-strand break repair (SSBR) oncoscience.us. PARP2 also contributes to SSBR and has an overlapping function with PARP1 in recruiting XRCC1 oncoscience.us. This compound, as a potent PARP inhibitor, modulates these DNA repair pathways by inhibiting the activity of PARP1 and PARP2 smolecule.comselleckchem.comacs.orgnih.gov. Inhibition of PARP activity by compounds like this compound can delay DNA repair and lead to the accumulation of DNA single-strand breaks nih.gov. In cells with deficiencies in homologous recombination repair (HRR), inhibiting PARP1 can lead to synthetic lethality bpsbioscience.com. Studies have shown that combining this compound with radiation can enhance cell death, suggesting its role in interfering with DNA damage repair researchgate.net.
Effects on DNA Replication Stress and S-phase Accumulation
DNA replication stress occurs when the progression of replication forks is impeded, which can lead to DNA damage and genomic instability nih.govmdpi.com. PARP1 and PARylation are understood to have a role in DNA replication, particularly when replication stress is present biorxiv.org. Single-stranded DNA and stalled replication forks are recognized by PARP1, which subsequently activates its enzymatic activity biorxiv.org. While some PARP inhibitors have been shown to induce replicative stress and delay S-phase progression, this compound specifically had no effect on cell cycle progression in PK15 and HEK293 cells in one study, unlike olaparib (B1684210) which caused S-phase arrest nih.gov. This difference might be attributed to varying degrees of PAR formation inhibition between the two compounds nih.gov. PARP inhibitors can induce replicative stress and delay S phase progression during a single S phase biorxiv.orgbiorxiv.org. These alterations in DNA replication may be caused by the accumulation of single-strand breaks in the DNA template when PARylation is inhibited, potentially leading to double-strand breaks and replication fork collapse biorxiv.org.
Alterations in γ-H2AX Expression as a DNA Damage Biomarker
γ-H2AX is a phosphorylated form of the histone variant H2AX and is a widely recognized biomarker for DNA double-strand breaks (DSBs) researchgate.netijmrhs.comnih.govbiotechrep.irsums.ac.ir. The phosphorylation of H2AX at serine 139 occurs rapidly at the sites of DSBs and is a key event in the DNA damage response nih.govsums.ac.ir. Increased expression of γ-H2AX indicates the presence of DNA damage researchgate.netijmrhs.comnih.govsums.ac.ir. Studies have utilized immunofluorescence microscopy to analyze the expression rate of γ-H2AX as a biomarker of DNA double-strand breaks to assess the effect of this compound researchgate.net. The expression of γ-H2AX was significantly increased in cells treated with this compound in combination with radiation researchgate.net. This suggests that this compound, particularly in combination with DNA-damaging agents like radiation, leads to an increase in DNA double-strand breaks, as evidenced by elevated γ-H2AX levels mdpi.comresearchgate.net.
Poly(ADP-ribose) Formation and PARP Trapping by this compound
Poly(ADP-ribose) polymerases (PARPs) catalyze the transfer of ADP-ribose units from NAD⁺ to target proteins, a process known as PARylation bpsbioscience.combegellhouse.comspandidos-publications.comoncoscience.usbiorxiv.orgsonar.ch. This post-translational modification is crucial for various cellular processes, including DNA repair bpsbioscience.comspandidos-publications.comoncoscience.usbiorxiv.org. PARP inhibitors like this compound function by inhibiting the enzymatic activity of PARP1 and PARP2, thereby decreasing the formation of PAR selleckchem.comacs.orgnih.govnih.govnih.gov. Beyond catalytic inhibition, a significant mechanism by which PARP inhibitors exert their cytotoxic effects is through "trapping" PARP enzymes, particularly PARP1 and PARP2, at sites of DNA damage nih.govsonar.chbpsbioscience.comnih.govbpsbioscience.comresearchgate.net. This trapping involves the PARP enzyme-inhibitor complex remaining bound to damaged DNA, which obstructs DNA repair, replication, and transcription, ultimately leading to cell death nih.govbpsbioscience.com. While this compound inhibits PAR formation nih.gov, its specific PARP trapping capabilities have been investigated, and the ability to trap PARP is considered to correlate with a drug's ability to kill cancer cells nih.gov.
Influence on Cell Cycle Progression and Apoptosis Induction
The cell cycle is a tightly regulated process, and disruptions can lead to cell cycle arrest or apoptosis (programmed cell death) imrpress.comnih.govnih.gov. PARP inhibitors can influence cell cycle progression and induce apoptosis, particularly in combination with DNA-damaging agents or in cells with pre-existing DNA repair deficiencies spandidos-publications.comnih.govimrpress.comnih.govnih.govfrontiersin.org. One study indicated that this compound had no effect on cell cycle progression in PK15 and HEK293 cells when used alone, unlike olaparib which induced S-phase arrest nih.gov. However, the combination of this compound with radiation resulted in increased cell death researchgate.net. PARP inhibitors can induce apoptosis after exposure to ionizing radiation due to the impaired repair of DNA double-strand breaks frontiersin.org. PARP activation can also lead to a specific programmed cell death pathway involving NAD+/ATP depletion begellhouse.comspandidos-publications.com. While this compound alone may not induce apoptosis at certain concentrations nih.gov, its role in enhancing the effects of DNA-damaging agents suggests an indirect influence on cell cycle progression and apoptosis induction in specific contexts researchgate.net.
Activation of Innate Immune Signaling Pathways (e.g., cGAS-STING Pathway)
The cGAS-STING pathway is a key component of the innate immune system that detects cytosolic DNA, which can originate from various sources, including pathogens or damaged host cells frontiersin.orgbiorxiv.orgfrontiersin.org. Upon binding to cytosolic DNA, cGAS synthesizes cGAMP, which activates STING, leading to the induction of type I interferons and other inflammatory mediators frontiersin.orgbiorxiv.orgfrontiersin.org. Recent research suggests that inhibition of PARP1 can activate the cGAS-STING pathway nih.govmedchemexpress.com. This activation appears to be mediated by DNA damage induced by PARP inhibition, which results in the release of double-stranded DNA into the cytosol, where it can interact with cGAS nih.gov. Studies have shown that treatment with PARP1 inhibitors, including this compound, can activate the STING/TBK1/IRF3 innate immune signaling pathway nih.govmedchemexpress.com. Immunofluorescence analysis revealed that PARP1 inhibitors condensed the structure of cGAS, with some colocalization with cytosolic dsDNA nih.gov. This indicates that this compound, through its PARP inhibitory activity, can trigger the activation of the cGAS-STING pathway as part of a DNA damage-induced antiviral innate immune response nih.gov.
Preclinical Efficacy and Therapeutic Applications of A 966492
A-966492 in Oncology Research
This compound has demonstrated activity in several preclinical cancer models, supporting its investigation in oncology research. medchemexpress.comnih.govselleckchem.commedchemexpress.commedkoo.comosti.govresearchgate.net
Monotherapy Efficacy in Specific Cancer Models (e.g., BRCA1-deficient MX-1 breast cancer)
This compound has shown efficacy as a single agent in preclinical models, particularly in those with deficiencies in DNA repair pathways. It has demonstrated good in vivo efficacy in a BRCA1-deficient MX-1 breast cancer xenograft model. medchemexpress.comnih.govselleckchem.commedchemexpress.commedkoo.comosti.govresearchgate.netglpbio.com In this model, this compound reduced tumor growth in a dose-dependent manner. caymanchem.com Specifically, it reduced tumor growth by 46% and 92% when administered at doses of 100 and 200 mg/kg per day, respectively, in the MX-1 mouse xenograft model. caymanchem.com The sensitivity of BRCA1-deficient cells to PARP inhibitors like this compound is attributed to the concept of synthetic lethality, where the inhibition of PARP in the presence of a homologous recombination deficiency (such as BRCA1/2 mutations) leads to the accumulation of unrepaired DNA damage and subsequent cell death. nih.govmdpi.com
| Cancer Model | BRCA1 Status | This compound Dose (mg/kg/day) | Tumor Growth Reduction (%) | Source |
| MX-1 breast cancer xenograft | Deficient | 100 | 46 | caymanchem.com |
| MX-1 breast cancer xenograft | Deficient | 200 | 92 | caymanchem.com |
Combination Therapy Strategies with this compound in Cancer
Preclinical studies have explored the potential of combining this compound with other therapeutic agents to enhance anti-tumor effects. medchemexpress.comnih.govselleckchem.commedchemexpress.commedkoo.comosti.govresearchgate.net
This compound has demonstrated synergistic activity when combined with alkylating agents like temozolomide (B1682018) (TMZ). medchemexpress.comnih.govselleckchem.commedchemexpress.commedkoo.comosti.govresearchgate.net In a murine B16F10 syngeneic melanoma model, this compound significantly enhanced the efficacy of TMZ, with combination groups showing superior efficacy compared to monotherapy. medchemexpress.comselleckchem.commedchemexpress.com PARP inhibitors are known to potentiate the activity of temozolomide, particularly in glioblastoma, where TMZ is a standard treatment but resistance is a limiting factor. frontiersin.orgfrontiersin.orgnih.gov This synergy is thought to be related to PARP's role in repairing DNA damage induced by alkylating agents. nih.gov
Combination studies have also investigated this compound alongside platinum-based chemotherapy, such as carboplatin (B1684641). medchemexpress.comnih.govmedkoo.comosti.govresearchgate.net this compound demonstrated good in vivo efficacy in an MX-1 breast cancer xenograft model when used in combination with carboplatin. medchemexpress.comnih.govmedchemexpress.commedkoo.comosti.govresearchgate.net This suggests that this compound can enhance the effects of platinum agents, which induce DNA damage, by inhibiting DNA repair mechanisms.
This compound has shown potential as a radiosensitizer in glioblastoma models. Studies using U87MG glioblastoma spheroids investigated the effect of this compound in combination with radiation, including iodine-131 (B157037) beta-particles, and the topoisomerase I inhibitor Topotecan. medkoo.comresearchgate.netpatsnap.comnih.govnih.govbinasss.sa.crfrontiersin.org The combination of this compound and Topotecan with iodine-131 radiation resulted in enhanced cell death and promoted radio- and chemo-sensitization. researchgate.netnih.gov The sensitizer (B1316253) enhancement ratios at 50% survival (SER50) were reported, indicating the degree of increased sensitivity to radiation in the presence of the inhibitors. researchgate.netnih.gov The expression of γ-H2AX, a marker of DNA double-strand breaks, was significantly increased in cells treated with this compound and Topotecan combined with radiation, suggesting that the combination enhances DNA damage accumulation. researchgate.netnih.gov
| Treatment Combination | Cell Model | Radiation Type | SER50 | γ-H2AX Expression | Source |
| Iodine-131 + this compound | U87MG spheroids | Iodine-131 beta-particles | 1.25 | Increased | researchgate.netnih.gov |
| Iodine-131 + Topotecan | U87MG spheroids | Iodine-131 beta-particles | 1.45 | Increased | researchgate.netnih.gov |
| Iodine-131 + this compound + Topotecan | U87MG spheroids | Iodine-131 beta-particles | 1.68 | Significantly Increased | researchgate.netnih.gov |
Research suggests that hyperthermia can synergize with chemotherapy by inhibiting PARP1-dependent DNA replication arrest. aacrjournals.orgcybermedlife.eu this compound, as a PARP1/2 inhibitor, was used in studies investigating this interaction. aacrjournals.orgcybermedlife.eu Hyperthermia was shown to block histone polyADP-ribosylation (PARylation) as efficiently as pharmacologic PARP inhibitors like this compound, leading to comparable delays in DNA repair, induction of double-strand breaks (DSB), and cell cytotoxicity after chemotherapy with agents like cisplatin (B142131) or doxorubicin. aacrjournals.orgcybermedlife.eu This indicates that inhibiting PARylation, whether by hyperthermia or PARP inhibitors, can increase chemotherapy-induced damage in cells. aacrjournals.orgcybermedlife.eu
Implications for Overcoming Chemoresistance in Cancer Treatment
Chemoresistance remains a significant challenge in cancer therapy. PARP inhibitors like this compound are being investigated for their ability to enhance the efficacy of chemotherapeutic agents and overcome drug resistance. PARP enzymes are involved in DNA repair pathways, and their inhibition can sensitize cancer cells to DNA-damaging agents commonly used in chemotherapy. imrpress.comfrontiersin.org
This compound is utilized in oncology as a PARP inhibitor, enhancing the efficacy of chemotherapeutic agents. smolecule.com In vitro studies have involved treating cancer cell lines with this compound, often in combination with other drugs like Topotecan, to assess radiosensitization effects. smolecule.com The combination of this compound and Topotecan has shown effective radiosensitization on glioblastoma spheroids, suggesting improved radiotherapy outcomes. smolecule.com this compound's ability to inhibit PARP1 (Ki = 1 nM) and PARP2 (Ki = 1.5 nM) with high potency suggests it could effectively enhance the efficacy of chemotherapeutic agents, particularly in cancer treatment contexts. smolecule.comapexbt.com By inhibiting PARP enzymes, this compound can sensitize cancer cells to DNA-damaging agents, thereby enhancing therapeutic efficacy. smolecule.com
Hyperthermia has also been shown to block chemotherapy-induced PARylation as efficiently as pharmacological PARP inhibitors, including this compound, suggesting a comparable potentiating effect on chemotherapy. aacrjournals.org The efficacy of this blockade was comparable with that observed after pharmacologic inhibition of PARP with different PARP inhibitors. aacrjournals.org
This compound in Immunomodulation and Infectious Disease Research
Beyond its applications in cancer, this compound has been explored for its effects on the immune system and its potential as a host-directed therapy for infectious diseases.
Host-Directed Therapy Against Intracellular Pathogens (e.g., Mycobacterium tuberculosis, MDR-Mtb)
Pharmacological inhibition of PARP has shown promise as a potential novel strategy in developing innovative host-directed therapies against intracellular bacterial infections. researchgate.netnih.gov Studies have investigated whether PARP inhibition by pharmacological compounds can interfere with host protection against Mycobacterium tuberculosis (Mtb) in human macrophage subsets, which are the predominant target cells of Mtb. researchgate.netnih.gov
Pharmacological inhibition of PARP decreased intracellular Mtb and MDR-Mtb levels in human macrophages, identifying PARP as a potential target for host-directed therapy against Mtb. researchgate.netnih.govfrontiersin.org this compound showed activity against the MDR-Mtb Dutch outbreak strain, highlighting the potential of PARP inhibitors to control intracellular outgrowth of both drug-sensitive and MDR-Mtb strains. nih.govfrontiersin.org
Modulation of Macrophage Immune Responses (e.g., Chemokine Secretion, Cell Surface Activation Markers)
PARP inhibition has been associated with modified chemokine secretion and upregulation of cell surface activation markers by human macrophages. researchgate.netnih.gov These effects suggest that PARP inhibitors can modulate the immune response of macrophages during infection. nih.gov
Specifically, PARP inhibitor treatment alters the cytokine/chemokine response of human macrophages during infection with Mtb. nih.gov While higher levels of certain cytokines like TNF-α did not directly correlate with decreased intracellular Mtb levels in some experiments, these cytokines/chemokines could exert effects in vivo via other cells, such as the recruitment of immune cells. nih.gov The potential of PARP inhibitors to improve the recruitment of immune cells to sites of infection remains to be elucidated and could play an important role in their in vivo activity against Mtb. nih.gov
Antiviral Effects and Mechanisms (e.g., Pseudorabies Virus infection)
Inhibition of PARP1 by pharmacological inhibitors, including this compound, has been shown to significantly inhibit Pseudorabies Virus (PRV) infection in vitro. nih.govmedchemexpress.cn This antiviral effect resulted from DNA damage-dependent antiviral innate immunity that relied on the cGAS-STING pathway. nih.gov
PARP1 inhibitors significantly inhibited PRV-GFP replication in a dose-dependent manner. nih.gov Immunoblotting analysis indicated that expression of PRV gE and PAR formation were decreased by increased concentrations of PARP1 inhibitors like this compound. nih.gov These results suggest that using PARP1 inhibitors could be an effective strategy to prevent PRV infection. nih.gov
Explorations of Neuroprotective Applications of this compound
Several studies have demonstrated the potential use of PARP inhibitors for neuroprotection. researchgate.netnih.gov this compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective strategies. smolecule.comapexbt.com
Research includes administering this compound to model organisms or cell lines to observe its neuroprotective effects. smolecule.com Importantly, a pharmacological PARP inhibitor (this compound) significantly enhances axon regeneration when administered after injury in vivo in C. elegans motor neurons and in vitro in mammalian cortical neurons. semanticscholar.org Treatment using a PARP inhibitor post-injury also improves behavioral recovery in C. elegans, indicating that PARP inhibition after injury is sufficient to improve axon regeneration. semanticscholar.org
Methodological Approaches in A 966492 Research
In Vitro Experimental Models and Assays
In vitro studies have been fundamental in defining the pharmacological profile of A-966492. These experiments, conducted in controlled laboratory settings outside of a living organism, have provided precise data on the compound's interaction with its molecular targets and its subsequent effects on cellular functions.
Enzyme kinetic assays are crucial for determining the potency and selectivity of an inhibitor. For this compound, these assays have focused on its interaction with Poly(ADP-ribose) polymerase (PARP) enzymes.
PARP Enzyme Assay The inhibitory activity of this compound has been quantified against PARP1 and PARP2, the two most closely related PARP family members. biorxiv.org Research has established that this compound is a novel and potent inhibitor of both PARP1 and PARP2. bpsbioscience.commedchemexpress.comselleckchem.com The assays determined the inhibitor constant (Kᵢ), a measure of the compound's binding affinity to the enzyme. This compound demonstrated a Kᵢ of 1 nM for PARP1 and 1.5 nM for PARP2. bpsbioscience.commedchemexpress.comselleckchem.com
One common method for these assays involves a buffer containing Tris, dithiothreitol (B142953) (DTT), and MgCl₂. selleckchem.com The reaction mixture includes [³H]-NAD⁺ as a substrate, biotinylated histone H1, slDNA, and either PARP1 or PARP2 enzyme. selleckchem.com The activity is then measured, often using SPA bead-based detection in 96-well plates. selleckchem.com
Further studies characterized the selectivity profile of this compound against a broader panel of six PARP family enzymes. researchgate.net These in vitro enzymatic activity assays determined the IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The results confirm that this compound is a potent inhibitor of PARP1 and PARP2 with nanomolar IC₅₀ values and shows considerable selectivity over other PARP family members like PARP3 and TNKS1. researchgate.net
| Enzyme | Inhibitor Constant (Kᵢ) | IC₅₀ |
|---|---|---|
| PARP1 | 1 nM bpsbioscience.commedchemexpress.comselleckchem.comresearchgate.net | 2.9 nM researchgate.net |
| PARP2 | 1.5 nM bpsbioscience.commedchemexpress.comselleckchem.com | 1.3 nM researchgate.net |
| PARP3 | Data not available | 140 nM researchgate.net |
| TNKS1 | Data not available | >1000 nM researchgate.net |
| PARP10 | Data not available | >10000 nM researchgate.net |
| PARP14 | Data not available | >10000 nM researchgate.net |
To understand the activity of this compound in a more biologically relevant context, researchers employ cell-based functional assays. These assays measure the compound's effects on intact, living cells.
Whole Cell Assay A whole cell assay was used to determine the potency of this compound in a cellular environment. This type of assay measures the inhibition of PARP activity within cells. For this compound, the half-maximal effective concentration (EC₅₀) in a whole cell assay was found to be 1 nM, demonstrating excellent cellular potency that matches its enzymatic potency. bpsbioscience.comselleckchem.comresearchgate.net In one protocol, C41 cells are treated with this compound, and PARP is subsequently activated by inducing DNA damage with H₂O₂. selleckchem.com The level of PARP inhibition is then quantified. selleckchem.com
Cell Viability and Clonogenic Assays Cell viability and clonogenic survival assays are used to assess the cytotoxic effects of a compound. researchgate.netsepmag.eunih.gov A clonogenic assay, specifically, measures the ability of a single cell to proliferate and form a colony, thereby testing its capacity for "unlimited" division and reproductive integrity after treatment. nih.govnih.gov Research has shown that this compound can enhance the efficacy of DNA-damaging agents like temozolomide (B1682018) (TMZ) and carboplatin (B1684641). medchemexpress.comresearchgate.net Such findings are typically derived from cell viability or clonogenic assays, where this compound is tested both as a single agent and in combination with other therapies in various cancer cell lines, such as melanoma and breast cancer models. medchemexpress.comresearchgate.net
| Assay Type | Cell Line | Parameter | Value |
|---|---|---|---|
| Whole Cell Assay | C41 | EC₅₀ | 1 nM bpsbioscience.comselleckchem.comresearchgate.net |
To dissect the specific molecular events triggered by this compound within the cell, a variety of advanced analytical techniques are utilized.
Immunofluorescence staining is a powerful technique used to visualize the presence and location of specific proteins within a cell. In the context of DNA damage and repair, it is frequently used to detect the phosphorylated form of the histone variant H2AX, known as γ-H2AX. nih.govnih.gov The formation of γ-H2AX at Serine 139 is a key early event in the cellular response to DNA double-strand breaks (DSBs), where it helps recruit repair factors to the site of damage. nih.govspringernature.com
Studies have used this method to demonstrate that treatment with this compound can lead to an increase in DNA DSBs. In one experiment, cells treated with this compound showed a significantly higher expression of γ-H2AX compared to control cells, as visualized by immunofluorescence. researchgate.net This finding suggests that by inhibiting PARP-mediated DNA repair, this compound causes the accumulation of DSBs. researchgate.net
The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA damage at the level of individual cells. nih.govnih.gov Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet tail." nih.govresearchgate.net The length and intensity of this tail are proportional to the amount of DNA damage. nih.gov The alkaline version of the assay is sensitive to both single and double-strand breaks, while the neutral version is primarily used to detect double-strand breaks. nih.gov While a standard tool for assessing genotoxicity, specific published data detailing the use of the comet assay to evaluate DNA damage directly induced by this compound alone was not identified in the provided search results. However, it remains a principal method for quantifying the DNA damage that this compound is intended to enhance in combination with genotoxic agents. mdpi.comresearchgate.net
Flow cytometry is an indispensable technology for the rapid, quantitative analysis of large populations of cells. nih.gov It is widely used to study the effects of therapeutic compounds on the cell cycle and the induction of apoptosis (programmed cell death). bdbiosciences.comyoutube.com
To analyze the cell cycle, cells are stained with a fluorescent dye that binds to DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cycle. nih.gov Apoptotic cells can be identified by the presence of a "sub-G1" peak, which represents cells with fragmented DNA. bio-rad-antibodies.com Additionally, specific cellular changes associated with apoptosis, such as the externalization of phosphatidylserine (B164497) (detected by Annexin V binding) or the activation of caspases, can be measured using fluorescent probes. bdbiosciences.comnih.gov Although a standard and powerful methodology for this area of research, specific studies using flow cytometry to analyze cell cycle distribution and apoptosis following this compound treatment were not detailed in the provided search results.
Molecular and Cellular Analysis Techniques
Immunoblotting for Protein Expression and Modification (e.g., PARylation, NF-κB, STAT1, cGAS, STING)
Immunoblotting has been a crucial technique in elucidating the molecular effects of this compound. This method allows for the detection and quantification of specific proteins and their post-translational modifications, providing insights into the compound's mechanism of action.
In studies of Pseudorabies virus (PRV) infection, immunoblotting was employed to assess the impact of this compound on viral protein expression and cellular signaling pathways. Treatment with this compound led to a concentration-dependent decrease in the expression of the PRV gE protein and a reduction in Poly(ADP-ribose) (PAR) formation, confirming the compound's inhibitory effect on PARP1 activity and viral replication nih.gov.
The cGAS-STING pathway, a key component of the innate immune system that detects cytosolic DNA, is also investigated in the context of this compound research. Activation of this pathway leads to downstream signaling through transcription factors like NF-κB and IRF3, resulting in the production of type I interferons and other inflammatory cytokines nih.govnih.gov. Research has shown that STING can activate NF-κB from late endolysosomal compartments, a process that is dependent on IRF3 acting as an adaptor nih.gov. This highlights the intricate regulation of inflammatory responses that can be modulated by PARP inhibitors.
Furthermore, PARP1 itself is involved in the genotoxic stress response that leads to the activation of the NF-κB pathway embopress.org. Upon DNA damage, auto-modified PARP1 forms a nuclear complex with other proteins, which is a critical step for NF-κB activation embopress.org. The loss of proteins like TSG101, which is essential for PARP1 PARylation, impairs this process and mimics the effects of pharmacological PARP inhibition embopress.org.
Advanced Cellular Target Engagement Assays (e.g., CeTEAM platform)
To confirm that a drug binds to its intended target within a complex cellular environment, advanced assays for target engagement are indispensable. The Cellular Thermal Shift Assay (CETSA) is a powerful method for validating such interactions nih.govnih.gov. This biophysical assay is based on the principle that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability nih.govnih.govcetsa.org. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein, researchers can determine if the drug has engaged its target nih.govcetsa.org. CETSA can be applied across various stages of drug discovery, from initial hit identification to preclinical and clinical studies, and can be used to study a wide range of biological processes, including cancer, infectious diseases, and immunology cetsa.orggenedata.com.
A recent innovation, the duplexed, dual fluorescence Cellular Target Engagement and Multiplexing (CeTEAM) platform, has been utilized to compare the binding dynamics of various PARP inhibitors, including this compound, to PARP1 and PARP2 biosensors in live cells researchgate.net. This platform provides a detailed pharmacological assessment and has revealed that while most PARP inhibitors engage PARP1 and PARP2 equipotently, some exhibit selectivity researchgate.net. For instance, this compound, along with other potent PARP inhibitors, was shown to engage both PARP1 and PARP2 biosensors in the low nanomolar range, which is consistent with biochemical inhibition data researchgate.net. The CeTEAM platform offers a structural roadmap for developing more selective PARP inhibitors and facilitates the discovery of better-targeted therapies researchgate.net.
In Vivo Preclinical Models
Syngeneic and Xenograft Tumor Models (e.g., B16F10 melanoma, MX-1 breast cancer)
The in vivo efficacy of this compound has been evaluated in various preclinical tumor models. Syngeneic models, where tumor tissue from the same genetic background as the host is used, are valuable for studying immuno-oncology agents labcorp.com. The B16F10 murine melanoma model is a commonly used syngeneic model, known for its aggressive growth and metastatic potential labcorp.commeliordiscovery.comantineo.fr. This compound has demonstrated significant efficacy in the B16F10 subcutaneous murine melanoma model, particularly when used in combination with the chemotherapeutic agent temozolomide (TMZ) selleckchem.commedkoo.commedchemexpress.com.
Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are crucial for evaluating the effects of anticancer drugs on human cancers altogenlabs.comreactionbiology.com. The MX-1 breast cancer xenograft model is a well-established model for studying triple-negative breast cancer altogenlabs.com. In this model, this compound has shown efficacy both as a single agent and in combination with carboplatin, especially in tumors with BRCA1 deficiencies selleckchem.commedkoo.commedchemexpress.com.
| Model Type | Cell Line | Cancer Type | Key Findings with this compound |
|---|---|---|---|
| Syngeneic | B16F10 | Melanoma | Significant enhancement of temozolomide efficacy. selleckchem.commedkoo.commedchemexpress.com |
| Xenograft | MX-1 | Breast Cancer | Single-agent activity and enhanced efficacy in combination with carboplatin in BRCA1-deficient tumors. selleckchem.commedkoo.commedchemexpress.com |
Animal Models for Pharmacodynamic and Efficacy Studies (e.g., murine, rat, dog, monkey models)
Pharmacodynamic and efficacy studies of this compound have been conducted across multiple animal species to understand its behavior in a biological system. The compound has been characterized in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys selleckchem.commedchemexpress.com. These studies have shown that this compound is orally bioavailable across these species, with oral bioavailabilities ranging from 34% to 72% and half-lives between 1.7 and 1.9 hours selleckchem.commedchemexpress.com. The ability of this compound to cross the blood-brain barrier and distribute into tumor tissue has also been demonstrated selleckchem.commedchemexpress.com. Such multi-species pharmacokinetic and pharmacodynamic data are essential for projecting efficacious doses and determining the therapeutic index for potential human studies frontiersin.orgnih.goveurekaselect.com.
Models for Infectious Disease Research (e.g., Mtb-infected human macrophages, PRV-infected mice)
The therapeutic potential of this compound extends beyond oncology into infectious diseases. In the context of tuberculosis, research has explored the role of PARP inhibitors in human macrophages infected with Mycobacterium tuberculosis (Mtb) nih.gov. These studies have shown that pharmacological inhibition of PARP can decrease the survival of intracellular Mtb in human macrophages nih.gov. Specifically, this compound was found to decrease intracellular Mtb in M2 macrophages nih.gov. This suggests that targeting PARP could be a novel host-directed therapy strategy against intracellular bacterial infections nih.gov.
In virology, the effect of this compound has been studied in Pseudorabies virus (PRV)-infected mice nih.gov. PRV is an alphaherpesvirus that can cause lethal infections in susceptible animals researchgate.net. Inhibition of PARP1 by pharmacological inhibitors like this compound has been shown to significantly inhibit PRV infection in vitro nih.gov. This antiviral effect is attributed to the activation of DNA damage-dependent antiviral innate immunity mediated by the cGAS-STING pathway nih.gov. These findings suggest that PARP1 inhibitors could be an effective strategy for preventing PRV infection nih.gov.
Computational and Structural Biology Approaches
Computational and structural biology approaches are vital for understanding the molecular basis of a drug's activity and for the rational design of new inhibitors openaccesspub.org. For this compound, these methods have provided insights into its binding mode and selectivity. The chemical structure of this compound is similar to other PARP inhibitors like veliparib (B1684213) and niraparib (B1663559) researchgate.netresearchgate.net. Crystal structures of similar compounds have revealed the binding mode of this chemical scaffold to the PARP enzyme researchgate.netresearchgate.net.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target. nih.govfrontiersin.orgrsc.org These in silico methods are fundamental in drug discovery, offering a way to visualize binding modes, predict binding affinities, and understand the dynamic nature of the protein-ligand complex. nih.govnih.gov
In the context of PARP-1 inhibitors, docking studies help to place the inhibitor molecule into the NAD+ binding site of the enzyme. nih.gov This process is guided by scoring functions that estimate the likelihood of a particular binding pose. nih.gov For benzimidazole-based inhibitors like this compound, these simulations help rationalize how the core structure and its substituents interact with the key regions of the PARP-1 active site, specifically the nicotinamide (B372718) (NI) and adenine (B156593) (AD) binding sites. nih.gov
Following docking, molecular dynamics simulations can be employed to study the stability of the predicted protein-ligand complex over time, mimicking physiological conditions. frontiersin.orgnih.gov MD simulations provide a deeper understanding of the conformational changes in both the inhibitor and the enzyme upon binding and can reveal the role of solvent molecules and the energetic contributions of specific amino acid residues to the binding affinity. nih.govnih.gov While specific MD simulation studies exclusively focused on this compound are not extensively detailed in published literature, the general methodology is widely applied to the PARP inhibitor class. rsc.orgnih.govnih.gov The structural data obtained from X-ray crystallography of related compounds, such as the one found in PDB entry 3L3M, serves as a crucial starting point for building and validating these computational models. researchgate.net
X-ray Crystallography of Related Compound-Target Complexes (e.g., PDB entry 3L3M)
X-ray crystallography is an indispensable experimental technique that provides high-resolution, three-dimensional structural information about molecules and their complexes. In the study of this compound, the crystal structure of a closely related piperidine (B6355638) analogue complexed with the catalytic domain of PARP-1 provides invaluable insights into its binding mechanism. researchgate.netresearchgate.net This structure is publicly available in the Protein Data Bank (PDB) under the entry code 3L3M. rcsb.org
The 3L3M structure, resolved at 2.50 Å, reveals the precise orientation of the benzimidazole (B57391) carboxamide scaffold within the NAD+ binding pocket of PARP-1. rcsb.orgrcsb.org This structural data confirms that the inhibitor binds in a manner that mimics the nicotinamide portion of the natural substrate NAD+. The analysis of the crystal structure shows key interactions between the inhibitor and the amino acid residues of the enzyme. The benzimidazole core forms crucial hydrogen bonds and pi-stacking interactions with residues in the nicotinamide-binding pocket. researchgate.netrcsb.org For instance, an additional hydrogen bond interaction is observed between the piperidine nitrogen of the analogue and the backbone of Gly-888, contributing to the binding affinity. rcsb.orgpdbj.org
The binding mode of the compound in PDB entry 3L3M is considered a reliable proxy for that of this compound due to their high structural similarity. researchgate.netresearchgate.net This crystallographic data is essential for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds to enhance potency and selectivity. rcsb.org It validates the findings from computational models and provides a solid foundation for understanding how this compound achieves its high-potency inhibition of PARP-1. researchgate.net
Table 1. Crystallographic Data for PDB Entry 3L3M
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 3L3M | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution | 2.50 Å | rcsb.org |
| R-Value Work | 0.202 | rcsb.org |
| R-Value Free | 0.275 | rcsb.org |
| Ligand | Piperidine analogue of this compound | researchgate.net |
| Target | Poly(ADP-ribose) polymerase 1 (PARP-1) | rcsb.org |
Future Directions and Research Gaps for A 966492
Further Elucidation of A-966492's Specificity and Off-target Effects
While this compound has demonstrated potent inhibition of PARP1 and PARP2, a more comprehensive understanding of its specificity across the entire PARP family and other cellular targets is crucial nih.gov. The PARP family consists of 17 proteins, and while PARP1 and PARP2 are the most studied, other members also play roles in various cellular processes bpsbioscience.comresearchgate.net. Some PARP inhibitors (PARPi) can inhibit multiple proteins of the PARP family frontiersin.org. The relatively high homology between PARP1, PARP2, and PARP3 can lead to a lack of inhibitor specificity nih.gov.
Current selectivity profiling is often performed using purified proteins, which may not accurately reflect the complex intracellular environment, including post-translational modifications, protein-protein interactions, and cellular uptake/efflux mechanisms patsnap.combiorxiv.orgnih.gov. Cell-based selectivity assays are needed to provide more accurate insights into the drug's interactome nih.gov.
Understanding potential off-target effects is particularly important when considering this compound for non-oncological indications, where the risk-benefit ratio needs careful evaluation nih.gov. For instance, the hematological toxicity observed with some PARP inhibitors has been attributed to the targeting of PARP2, highlighting the need for inhibitors with improved selectivity profiles biorxiv.org. Future research should aim to synthesize highly selective PARP1 inhibitors or develop strategies for specific enzyme degradation to mitigate potential off-target effects nih.gov. Exploring poly-ADP-ribosylation-dependent intracellular cascades specific to certain cell types or tissues could also help limit toxicity in non-target organs nih.gov.
Detailed Investigation of Resistance Mechanisms to this compound
Resistance to PARP inhibitors is a significant clinical challenge mdpi.comd-nb.info. While the primary mechanism of PARP inhibitors involves synthetic lethality in homologous recombination deficient (HRD) cells, resistance can arise through various mechanisms, including the restoration of homologous recombination repair (HRR) function, alterations in DNA replication fork protection, epigenetic modifications, and pharmacological changes d-nb.info.
Specific to this compound, detailed investigations are needed to identify the precise mechanisms by which cancer cells develop resistance. This could involve studying secondary mutations in DNA repair genes like BRCA1/2, although this is only one of several proposed mechanisms, some of which have only been observed preclinically mdpi.com. Research should also explore the role of other DNA repair pathways, such as non-homologous end joining (NHEJ) and microhomology-mediated end joining (MMEJ), in the context of this compound resistance bpsbioscience.comnih.gov.
Furthermore, understanding how this compound interacts with the complex network of DNA damage response proteins and cell cycle regulators is crucial for identifying potential resistance pathways mdpi.com. Research into the role of proteins like DNA polymerase theta (POLθ) and the dynamics of single-stranded DNA (ssDNA) gaps in shaping therapy responses could provide insights into overcoming resistance nmsgroup.it.
Exploration of this compound in Additional Disease Contexts
While primarily investigated in oncology, the role of PARP enzymes in various cellular processes suggests potential for this compound in other disease contexts bpsbioscience.comfrontiersin.org. PARP inhibitors have been explored for their impact on immune responses, particularly in the context of infections smolecule.com.
Studies have shown that this compound can decrease intracellular Mycobacterium tuberculosis levels in human macrophages, indicating its potential as a host-directed therapy for tuberculosis smolecule.comfrontiersin.org. This suggests that this compound and other PARP inhibitors could be valuable tools as part of immunomodulatory regimens for intracellular bacterial infections frontiersin.org. Further research is warranted to explore the efficacy of this compound in other infectious diseases and inflammatory conditions where PARP activity plays a significant role.
Additionally, the ability of this compound to cross the blood-brain barrier makes it a candidate for neuroprotective strategies smolecule.com. Research exploring its potential in neurological disorders where PARP-mediated DNA damage and inflammation contribute to pathology is a relevant future direction. Studies in C. elegans and mouse models have shown that inhibiting PARP enzymes can improve axon regeneration, suggesting a potential role for PARP inhibitors in treating nerve injuries elifesciences.org.
Translational Research Considerations for this compound Development
Translational research for this compound should focus on bridging the gap between preclinical findings and clinical application. This involves identifying predictive biomarkers that can effectively stratify patients who are most likely to respond to this compound, either as a single agent or in combination therapies google.commdpi.com. Biomarkers such as the phosphorylation status of PARP1 at Tyr907 have been suggested as potential predictors of resistance to PARP inhibitors google.com.
Developing robust and reliable assays to measure PARP inhibition and trapping in patient samples will be crucial for guiding treatment decisions and monitoring response bpsbioscience.com. Furthermore, understanding how the tumor microenvironment and patient-specific factors influence the efficacy and potential toxicity of this compound is essential for successful translation mdpi.com.
Future translational studies should also consider the development of novel adaptive trial designs to efficiently evaluate the efficacy of this compound and its combinations in diverse patient populations nih.gov. This includes exploring its potential in cancers beyond those typically associated with BRCA mutations, such as gastric cancer, where PARP inhibitors are being investigated nih.gov.
Q & A
Q. What is the biochemical mechanism of A-966492 as a PARP inhibitor, and how does its potency compare to other PARP inhibitors?
this compound selectively inhibits PARP-1 and PARP-2 with Ki values of 1 nM and 1.5 nM, respectively, demonstrating high enzymatic affinity . Its whole-cell assay EC50 of 1 nM highlights its potency compared to Veliparib (IC50 ~10 μM in K562 cells) and Niraparib (IC50 ~1 μM in similar models) . Researchers should validate potency using in vitro PARylation assays (e.g., measuring PARylation LogEC50) to compare this compound with clinical-stage inhibitors like Olaparib or Rucaparib .
Q. How does this compound’s selectivity profile vary across cancer cell lines, and what experimental designs are optimal for assessing this?
this compound exhibits cell line-dependent activity, with IC50 values ranging from 0.1 μM (HeLa) to 10 μM (K562), suggesting variable PARP engagement or cellular repair pathway heterogeneity . To assess selectivity, use clonogenic assays paired with γ-H2AX immunofluorescence (a DNA damage marker) in diverse models (e.g., U87MG glioblastoma spheroids vs. K562 leukemia) . Include controls for PARP isoform knockdown to isolate PARP-1/2-specific effects.
Q. What validated in vitro and in vivo models are appropriate for studying this compound’s radiosensitization effects?
U87MG glioblastoma spheroids (300 µm diameter) treated with non-toxic this compound concentrations (1 µM) and 6MV X-ray irradiation are a robust model for radiosensitization studies. Clonogenic survival assays and γ-H2AX quantification are critical for evaluating DNA damage . For in vivo studies, consider xenograft models with concurrent Topotecan administration to mimic clinical combination therapy .
Advanced Research Questions
Q. How can researchers reconcile contradictory IC50 data for this compound across studies (e.g., 0.1 μM in HeLa vs. 10 μM in K562)?
Variability may stem from differences in PARP expression, baseline DNA damage repair capacity, or off-target effects. Address discrepancies by:
Q. What methodological strategies enhance the therapeutic synergy of this compound with DNA-damaging agents like Topotecan or radiation?
Sequential dosing is critical: Pre-treatment with this compound (1 µM, 24 hours) prior to Topotecan or radiation maximizes PARP inhibition during DNA repair phases. Quantify synergy using the Sensitizer Enhancement Ratio (SER50), where this compound combined with X-ray and Topotecan achieves SER50 = 1.53 . Optimize dosing schedules using time-lapsed γ-H2AX tracking to align PARP inhibition with peak DNA damage.
Q. How do pharmacokinetic properties of this compound (e.g., P-glycoprotein interaction) influence experimental design in in vivo studies?
this compound is a P-glycoprotein substrate and inhibitor, which may alter blood-brain barrier penetration or drug efflux in tumors . To mitigate variability:
Q. What computational or comparative approaches validate this compound’s PARP-1 specificity against off-target kinases or epigenetic regulators?
Perform kinome-wide profiling (e.g., KINOMEscan) to rule out off-target kinase inhibition. Comparative PARylation inhibition assays (LogEC50) show this compound has lower potency than Talazoparib but higher selectivity than Veliparib . Molecular docking studies using PARP-1 crystal structures (PDB: 5DS3) can predict binding affinity differences .
Q. What mechanisms underlie potential resistance to this compound, and how can they be modeled experimentally?
Resistance may arise from upregulation of alternate DNA repair pathways (e.g., homologous recombination) or efflux pumps. To model:
- Generate resistant cell lines via chronic this compound exposure (e.g., stepwise dose escalation over 6 months).
- Perform RNA-seq to identify overexpressed genes (e.g., ABCB1/P-gp, BRCA1) .
- Validate with siRNA knockdown rescue experiments.
Methodological Considerations
Q. What biomarkers are most reliable for assessing this compound’s target engagement and efficacy in preclinical studies?
Q. How should researchers design dose-escalation studies for this compound in combination therapies?
Use the Chou-Talalay combination index (CI) method to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1). For in vivo studies, apply the 3+3 design with toxicity endpoints (e.g., weight loss, hematologic toxicity) and efficacy metrics (tumor volume reduction ≥50%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
